

Application Note: HPLC-MS Analysis of Epoxyjanthitrems in Ryegrass

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Compound of Interest		
Compound Name:	Janthitrem F	
Cat. No.:	B1672789	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perennial ryegrass (Lolium perenne L.) is a significant pasture and turf grass that often forms a symbiotic relationship with Epichloë species endophytes.[1] These endophytes produce a range of alkaloids that can provide the grass with protection against insect pests and other environmental stresses.[2] Among these alkaloids are the epoxy-janthitrems, a group of indole diterpenes with known insecticidal properties.[1][3] However, these compounds have also been associated with tremors in livestock, similar to but less severe than those caused by lolitrem B. [1][3] Therefore, the accurate quantification of epoxy-janthitrems in ryegrass is crucial for agricultural research, pasture management, and toxicology studies. This application note provides a detailed protocol for the extraction and analysis of epoxy-janthitrems from ryegrass tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Epoxy-janthitrem I is considered the primary janthitrem produced by perennial ryegrass endophytes.[1][4] The analysis of these compounds can be challenging due to their instability. [5] This protocol outlines a robust method for their extraction and quantification, ensuring high sensitivity and reproducibility.

Quantitative Data Summary

The concentration of epoxy-janthitrems in ryegrass can vary significantly depending on the plant tissue, environmental conditions, and the specific endophyte strain. The following tables



summarize quantitative data from studies on AR37-infected ryegrass.

Table 1: Epoxy-janthitrem Concentrations in Ryegrass Tissues at Different Temperatures[6]

Plant Part	Growth Temperature	Average Epoxy-janthitrem Concentration (µg/g)		
Leaves	High (20°C)	30.6		
Pseudostems	High (20°C)	83.9		
Leaves	Low (7°C)	0.67		
Pseudostems	Low (7°C)	7.4		

Table 2: HPLC-MS Method Performance for Alkaloid Standards[1]

Analyte	[M+H]+	Retention Time (RT)	LOD (ng/mL)	LOQ (ng/mL)
Epoxy-janthitrem	Data not specified	Data not specified	0.2	Data not specified
Peramine	Data not specified	Data not specified	0.2	0.5
Lolitrem B	Data not specified	Data not specified	0.2	0.5
Paxilline	Data not specified	Data not specified	0.2	Data not specified

Note: Epoxy-janthitrem I was quantified using janthitrem A as a standard due to structural similarity.[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of epoxy-janthitrems in ryegrass.



Sample Preparation and Extraction

Due to the instability of epoxy-janthitrems, it is recommended to perform the extraction in the dark to prevent degradation.[5]

- Harvesting and Storage: Harvest ryegrass tissues (leaves, pseudostems, or seeds). Freezedry the plant material immediately after harvesting.
- Grinding: Grind the freeze-dried material to a fine powder.
- Extraction:
 - Weigh 25 mg of the ground sample into a microcentrifuge tube.
 - Add 1.5 mL of acetone.[3]
 - Extract using an overhead mixer for 1 hour at 30 rotations per minute.
 - Centrifuge the samples to pellet the solid material.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Analysis

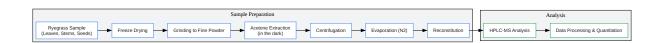
The following parameters are based on established methods for the analysis of epoxy-janthitrems and other related alkaloids.[1][4]

- HPLC System: A high-performance liquid chromatograph, such as a Thermo Fisher Scientific Vanquish system.[4]
- Column: Hypersil Gold 1.9 μm, 100 mm × 2.1 mm.[4]
- Mobile Phase:
 - A: 0.1% formic acid in water.[4]



- B: 0.1% formic acid in acetonitrile.[4]
- Gradient: A suitable gradient should be optimized to achieve good separation of the analytes.
 A starting condition of 98% A is suggested.[4]
- Flow Rate: 0.3 mL/min.[4]
- Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Q Exactive Plus.
- Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.
- MS Parameters:
 - Spray Voltage: 3.6 kV.[1]
 - Heater Temperature: 310 °C.[1]
 - Capillary Temperature: 320 °C.[1]
 - Sheath Gas Flow: 28 L/min.[1]
 - Auxiliary Gas Flow: 15 L/min.[1]
 - Sweep Gas Flow: 4 L/min.[1]
- MS/MS Analysis: For confirmation, MS/MS (MS2) product ion scans can be performed. A
 collision energy of 35 V is recommended for fragmentation.[1]

Visualizations Experimental Workflow

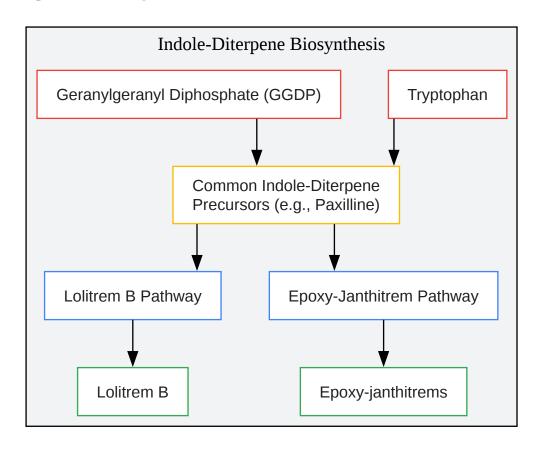




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Caption: Workflow for HPLC-MS analysis of epoxy-janthitrems.

Signaling Pathway Context



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Caption: Shared biosynthetic pathway of lolitrem B and epoxy-janthitrems.

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